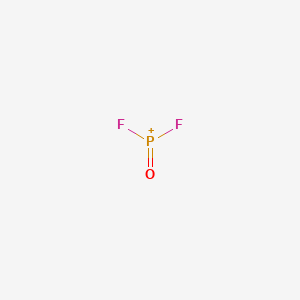

Phosphonic difluoride

Description

Properties

CAS No. |

14939-34-5 |

|---|---|

Molecular Formula |

F2OP+ |

Molecular Weight |

84.97 g/mol |

IUPAC Name |

difluoro(oxo)phosphanium |

InChI |

InChI=1S/F2OP/c1-4(2)3/q+1 |

InChI Key |

VOPQTHYMNCRFFS-UHFFFAOYSA-N |

SMILES |

O=[P+](F)F |

Canonical SMILES |

O=[P+](F)F |

Other CAS No. |

14939-34-5 |

Synonyms |

Difluorophosphine oxide |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1. Precursor for Nerve Agents:

Methylphosphonic difluoride is primarily known as a precursor in the synthesis of chemical warfare agents, particularly the "G" series nerve agents, including sarin and its derivatives. The compound plays a crucial role in the binary production of these agents, where it serves as a key intermediate in the reaction pathways leading to toxic compounds .

2. Synthesis of Methylphosphonofluoridic Acid:

MPDF can be converted into methylphosphonofluoridic acid through a controlled thermal reaction with methylphosphonic acid. This transformation is notable for its efficiency and avoidance of hazardous starting materials, making it a safer alternative for producing analytical standards used in chemical analysis and research .

Materials Science

1. Functionalized Polymers:

this compound has been integrated into the synthesis of functionalized polymers, particularly fluoropolymers. These polymers exhibit enhanced properties such as thermal stability, hydrophobicity, and corrosion resistance. For instance, poly(vinylidene fluoride) (PVDF) modified with phosphonic acid groups has demonstrated superior anticorrosion properties in marine environments .

2. Europium Ion Extraction:

Recent studies have shown that terpolymers derived from phosphonic acid-functionalized PVDF can effectively extract europium ions from aqueous solutions. The crosslinked structure of these polymers allows for high removal capacities of rare earth elements, suggesting potential applications in environmental remediation and resource recovery from industrial waste streams .

Environmental Applications

1. Corrosion Inhibitors:

this compound derivatives are employed as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces enhances durability against corrosive environments, particularly in petrochemical and marine settings .

2. Dispersants and Flame Retardants:

The unique properties of phosphonate functional groups enable their use as dispersants in coatings and as flame retardants in plastics. These applications leverage the low flammability and moisture absorption characteristics of phosphonate compounds, making them valuable in safety-critical industries such as aerospace and automotive .

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphonic difluoride undergoes hydrolysis in aqueous environments, with reaction rates influenced by pH and temperature. Key findings include:

| pH Condition | Rate Constant (h⁻¹) | Half-Life (min) | Reference |

|---|---|---|---|

| 0.10 M NaOH | 1.12 | 37.2 | |

| 0.15 M NaOH | 0.90 | 46.0 | |

| 0.20 M NaOH | 0.76 | 55.0 |

The primary hydrolysis products are methylphosphonofluoridate (MF) and fluoride ions (F⁻). In vivo studies demonstrate that MF acts as a cholinesterase inhibitor, causing cholinergic toxicity in guinea pigs . Atmospheric hydrolysis via hydroxyl radicals has an estimated half-life of 236 days .

Nucleophilic Substitution Reactions

This compound participates in substitution reactions with alcohols, amines, and silyl ethers under catalytic conditions:

2.1. Phosphorus Fluoride Exchange (PFEx)

Catalyzed by organic bases like DBU (1,8-diazabicycloundec-7-ene), PFEx enables selective replacement of fluorine atoms :

-

With aryl silyl ethers : Yields P(V)–O-linked products (e.g., 4-methoxyphenol derivatives) in >80% yield within 1 hour .

-

With amines : Forms phosphoramidates (e.g., BTMG-catalyzed reactions with 3,5-xylenol yield 89% product) .

2.2. Halogen Exchange

Fluoride-chloride exchange reactions convert dichlorides to difluorides using KF or CsF :

textP(O)Cl₂ + 2KF → P(O)F₂ + 2KCl

Formation of Derivatives and Adducts

This compound reacts with metals and pentafluorides to form stable complexes:

Catalytic and Kinetic Studies

PFEx reactions exhibit accelerated kinetics compared to chloride analogues:

| Substrate | Catalyst | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclic difluoride | BTMG | 2 | 89 | |

| Analogous chloride | BTMG | 22 | 70 |

Density functional theory (DFT) studies attribute the reactivity to the electron-withdrawing effect of fluorine, increasing the electrophilicity of the phosphorus center .

Environmental and Toxicological Considerations

Hydrolysis products like MF are implicated in cholinesterase inhibition, with acute oral LD₅₀ values of 1,888 mg/kg in rats . Environmental degradation pathways include photochemical hydroxylation (half-life: 236 days) and rapid alkaline hydrolysis .

This synthesis of this compound’s reactivity underscores its dual role as a versatile synthetic intermediate and a compound requiring stringent safety protocols due to its toxicological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Fluorinated Phosphonates

Non-fluorinated phosphonates, such as p-(phosphonomethyl)-L-phenylalanine (compound 58), are widely used as phosphotyrosine mimetics. However, phosphonic difluoride derivatives exhibit superior properties:

| Property | Non-Fluorinated Phosphonate (Compound 58) | This compound (Compound 59) |

|---|---|---|

| Acidity (pKa) | ~7.2 | ~6.5 |

| Electronic Mimicry | Moderate | High |

| Enzyme Binding | Lower affinity | Higher affinity |

The difluoride’s lower pKa and tetrahedral geometry better replicate the transition state of phosphorylated residues, enhancing inhibitory effects in phosphatase and SH2 domain studies .

Other Fluorinated Phosphonates

Perfluoroalkyl phosphonic acids (e.g., PFOPA) share fluorine’s electronegativity but differ in applications:

| Property | PFOPA | Ethylthis compound |

|---|---|---|

| Mechanical Role | Plasticizes membranes | Not studied in membranes |

| Radical Scavenging | High (in PEMs) | Not reported |

| Acidity | Strong (pKa ~2.5) | Moderate (pKa ~6.5) |

PFOPA improves PEM flexibility and chemical durability by reducing modulus while maintaining elongation , whereas this compound is primarily utilized in biochemical probes.

Phosphonic Acids

Phosphonic acids (e.g., methyl phosphonic acid, a component of glyphosate) lack fluorine substituents, altering their reactivity and applications:

| Property | Methyl Phosphonic Acid | Ethylthis compound |

|---|---|---|

| Acidity (pKa) | ~2.1 | ~6.5 |

| Bioactivity | Herbicidal (glyphosate) | Enzyme inhibition |

| Toxicity | Corrosive | Lower acute toxicity |

The difluoride’s reduced acidity and tailored structure make it less corrosive and more suitable for targeted biological applications .

α-Aminophosphonates

α-Aminophosphonates, such as fosinopril, incorporate an amino group adjacent to the phosphorus atom. These compounds inhibit metalloproteases but differ structurally and functionally:

| Property | α-Aminophosphonates | This compound |

|---|---|---|

| Structure | N-C-P scaffold | P-F₂-C-O-R |

| Application | Antihypertensive drugs | Biochemical probes |

| Acidity | Moderate (pKa ~5–7) | Moderate (pKa ~6.5) |

While α-aminophosphonates exploit metal chelation for enzyme inhibition , phosphonic difluorides rely on transition-state mimicry .

Research Findings and Data Tables

Binding Affinities of Phosphonic Derivatives

Data from PD-L1 radiotracer studies highlight the impact of substitution patterns:

| Compound | Substitution Pattern | Binding Affinity (KD, nM) |

|---|---|---|

| [⁶⁴Cu]Cu-1 | Linear | 190.7 |

| [⁶⁴Cu]Cu-3 | Branched | 76.7 |

| [⁶⁴Cu]Cu-4 | Branched | 69.6 |

Branched phosphonic acids exhibit higher affinity due to optimized steric interactions .

Mechanical Properties in PEMs

Incorporating PFOPA into membranes improves flexibility:

| Membrane Type | Modulus (MPa) | Elongation at Break (%) |

|---|---|---|

| Baseline Naion™ | 220 | 180 |

| PFOPA (30 mol%) | 150 | 170 |

| Cerium (5 mol%) | 300 | 50 |

PFOPA’s plasticizing effect enhances durability without sacrificing elongation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Activation of the Dichloride : The transition metal fluoride catalyst polarizes the P–Cl bond, enhancing electrophilicity at the phosphorus center.

-

Nucleophilic Displacement : Fluoride ions replace chlorine atoms, yielding the difluoride and metal chloride byproducts.

Optimized Protocol

-

Reactants : Methylphosphonic dichloride (15 g), NaF (3–3.5 molar equivalents), catalyst (15–35 wt% ZnF₂/CoF₃/HgF₂).

-

Conditions :

-

Temperature: 110–120°C (ramped over 2 hours).

-

Atmosphere: Inert gas (e.g., nitrogen).

-

-

Product Isolation : Distillation at 120°C yields methylthis compound with 86–91% purity .

Catalyst Efficiency

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| ZnF₂ | 89 | 91 |

| CoF₃ | 86 | 89 |

| HgF₂ | 91 | 93 |

The choice of catalyst influences reaction kinetics and product purity, with HgF₂ providing the highest yield but posing environmental and handling challenges.

Disproportionation of Methylphosphonic Acid Derivatives

A less conventional but theoretically significant method involves the disproportionation of methylphosphonic acid (CH₃P(O)(OH)₂) and its derivatives. For instance, heating methylthis compound with methylphosphonic acid induces a redistribution of fluorine and hydroxyl groups:

While this reaction primarily yields methylphosphonofluoridic acid (CH₃P(O)FOH), it underscores the thermodynamic stability of fluorinated phosphorus species under controlled conditions.

Thermal Decomposition of Organophosphorus Compounds

Thermal degradation of certain organophosphorus agents, such as the nerve agent sarin (GB), produces methylphosphonofluoridic acid as a byproduct . However, this method is neither practical nor ethical for laboratory synthesis due to the toxicity and legal restrictions surrounding chemical warfare precursors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phosphonic difluoride derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Phosphonic difluorides (e.g., methyl- or isopropyl-substituted derivatives) are typically synthesized via fluorination of phosphonic dichlorides using agents like KF or HF. Reaction optimization involves controlling temperature (20–80°C), solvent polarity (e.g., acetonitrile), and stoichiometric ratios. For example, methylthis compound (CAS 676-99-3) is obtained by reacting methylphosphonic dichloride with anhydrous HF under reflux . Purification via fractional distillation or column chromatography is critical to isolate high-purity products.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound compounds?

- Methodological Answer :

- ¹⁹F NMR : Provides direct evidence of fluorine environments; chemical shifts for P-F bonds typically range between -70 to -90 ppm .

- IR Spectroscopy : P-F stretching vibrations appear at 800–900 cm⁻¹, while P=O stretches (if present) occur near 1200–1300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 116 for methylthis compound, C₁H₃F₂OP) confirm molecular weight, with fragmentation patterns aiding structural elucidation .

Advanced Research Questions

Q. What computational methods are effective in predicting the acidity (pKa) of this compound derivatives, and how do they compare with experimental data?

- Methodological Answer : Density functional theory (DFT) methods like SMD-B3LYP/6-31++G** reliably predict pKa values by modeling solvation effects. For example, calculations for methylthis compound correlate with experimental data within ±0.5 pKa units. The SMD continuum solvation model accounts for aqueous-phase interactions, while LANL2DZ basis sets improve accuracy for heavier atoms like phosphorus .

Q. How do structural modifications (e.g., alkyl chain length, fluorination degree) in this compound derivatives influence their chemical stability and reactivity?

- Methodological Answer : Increasing alkyl chain length (e.g., ethyl- vs. heptadecafluorooctyl-) enhances hydrophobicity but may reduce hydrolysis rates. Perfluoroalkyl derivatives (e.g., CAS 40143-79-1) exhibit exceptional thermal stability due to strong C-F bonds, while shorter chains (e.g., methyl-) are more reactive in nucleophilic substitutions. Systematic studies using TGA and kinetic assays under varying pH/temperature conditions are recommended .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported spectroscopic data or reactivity profiles of this compound compounds across different studies?

- Methodological Answer : Cross-validation using multiple techniques (e.g., NMR, X-ray crystallography) and replication under standardized conditions (solvent, concentration) can resolve inconsistencies. For example, conflicting ¹⁹F NMR shifts may arise from solvent polarity effects (CDCl₃ vs. D₂O). Researchers should also consult high-quality spectral databases (e.g., NIST Chemistry WebBook) and report detailed experimental parameters .

Q. What strategies are recommended for designing kinetic studies to investigate hydrolysis mechanisms of this compound derivatives under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Use buffered solutions (pH 1–13) and monitor hydrolysis via ³¹P NMR or conductivity measurements.

- Data Analysis : Apply pseudo-first-order kinetics; plot ln[concentration] vs. time to determine rate constants. For example, ethylthis compound (CAS 753-98-0) hydrolyzes faster in alkaline conditions due to OH⁻ nucleophilic attack .

Safety and Applications

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings, given their potential reactivity?

- Methodological Answer : Use inert atmosphere gloveboxes for air-sensitive derivatives (e.g., perfluoroalkyl variants). PPE (nitrile gloves, face shields) and fume hoods are mandatory due to HF release risks during hydrolysis. Emergency protocols should include calcium gluconate gel for dermal exposure .

Q. How can this compound derivatives be integrated into polymeric matrices to enhance thermal stability or surface properties?

- Methodological Answer : Co-polymerization with fluorinated monomers (e.g., tetrafluoroethylene) improves thermal resistance. Surface modification via self-assembled monolayers (SAMs) can be achieved by reacting phosphonic difluorides with hydroxylated substrates (e.g., SiO₂). Characterization via AFM and XPS validates monolayer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.